Obtucarbamate B

Vue d'ensemble

Description

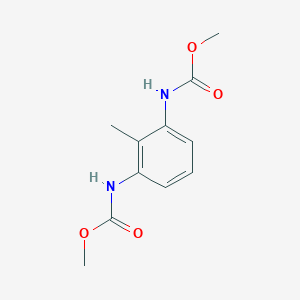

Obtucarbamate B is a carbamate derivative isolated from the South China Sea gorgonian coral Melitodes squamata . It is an unsaturated and sterically hindered diisocyanate that has been shown to be an effective antitussive agent . The compound has a molecular formula of C11H14N2O4 and a molecular weight of 238.24 g/mol .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Obtucarbamate B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Obtucarbamate B has several scientific research applications:

Chemistry: It is used as a research chemical to study the properties and reactions of carbamate derivatives.

Biology: The compound’s biological activity, including its antitussive properties, makes it a subject of interest in biological research.

Medicine: this compound’s potential therapeutic effects, particularly its antitussive activity, are explored in medical research.

Mécanisme D'action

The mechanism by which Obtucarbamate B exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s antitussive activity is believed to be mediated through its action on the central nervous system, where it modulates the cough reflex. The exact molecular targets and pathways involved in this process are still under investigation .

Comparaison Avec Des Composés Similaires

Obtucarbamate B can be compared with other carbamate derivatives and sesquiterpenoids isolated from the same source. Similar compounds include:

Obtucarbamate A: Another carbamate derivative with similar properties and biological activities.

Obtucarbamates C and D: These compounds share structural similarities with this compound and exhibit related biological activities.

Aromadendrane-type Sesquiterpenoids: Compounds like (+)-4β-N-methenetauryl-10β-methoxy-1β,5α,6β,7β-aromadendrane and (−)-4β-N-methenetauryl-10β-methoxy-1β,5β,6α,7α-aromadendrane also share some structural features with this compound.

This compound stands out due to its unique steric hindrance and unsaturation, which contribute to its distinct chemical and biological properties .

Activité Biologique

Obtucarbamate B is a carbamate derivative isolated from the gorgonian coral Melitodes squamata, found in the South China Sea. This compound has garnered interest due to its potential biological activities, particularly its antibacterial and cytotoxic properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique carbamate structure, which contributes to its biological activities. The compound's molecular formula and structural details are essential for understanding its mechanism of action.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. In a study evaluating various carbamate derivatives, including this compound, the antibacterial activity was assessed against several bacterial strains using a disc diffusion method.

Table 1: Antibacterial Activity of this compound

| Compound | Concentration (μg/disc) | E. coli | B. subtilis | M. luteus |

|---|---|---|---|---|

| This compound | 25 | No effect | Moderate (6.3 mm) | Moderate (6.2 mm) |

| Other Carbamates | 25 | No effect | Varies | Varies |

The results indicated that this compound did not inhibit E. coli but showed moderate inhibitory effects on Bacillus subtilis and Micrococcus luteus, with inhibition zones measuring 6.3 mm and 6.2 mm, respectively .

Cytotoxicity Studies

Cytotoxicity assessments were conducted on human cancer cell lines, including melanoma (A735) and cervical carcinoma (HeLa). The MTT assay was utilized to evaluate cell viability after treatment with this compound.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (μg/mL) |

|---|---|

| A735 (Melanoma) | >200 |

| HeLa (Cervical) | >200 |

The findings revealed that this compound did not exhibit significant cytotoxicity against the tested cancer cell lines, with IC50 values exceeding 200 μg/mL . This suggests that while it may possess some biological activity, it is not potent enough to be considered a viable chemotherapeutic agent at the concentrations tested.

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall integrity or interference with metabolic processes within the bacteria. Further studies are required to elucidate the specific pathways affected by this compound.

Propriétés

IUPAC Name |

methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNLWOJZIPJIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.